molecular formula C9H8ClN3O3 B13815223 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one CAS No. 56063-87-7

1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one

Cat. No.: B13815223
CAS No.: 56063-87-7
M. Wt: 241.63 g/mol
InChI Key: FQHVIQXWFXTMJF-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one is a heterocyclic compound featuring a pyrazolidin-3-one core substituted with a 2-chloro-4-nitrophenyl group. The pyrazolidin-3-one moiety is a five-membered ring containing two adjacent nitrogen atoms, which confers unique electronic and steric properties. The 2-chloro-4-nitrophenyl substituent introduces strong electron-withdrawing effects due to the nitro (-NO₂) and chloro (-Cl) groups.

Properties

CAS No.

56063-87-7

Molecular Formula

C9H8ClN3O3

Molecular Weight

241.63 g/mol

IUPAC Name

1-(2-chloro-4-nitrophenyl)pyrazolidin-3-one

InChI

InChI=1S/C9H8ClN3O3/c10-7-5-6(13(15)16)1-2-8(7)12-4-3-9(14)11-12/h1-2,5H,3-4H2,(H,11,14)

InChI Key

FQHVIQXWFXTMJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(NC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one typically proceeds via the following key steps:

  • Formation of the pyrazolidin-3-one ring by condensation of substituted hydrazines with appropriate aldehydes or acrylates.
  • Oxidation or dehydrogenation of pyrazolidin-3-ols to pyrazolidin-3-ones.
  • Functionalization of the aromatic ring with chloro and nitro substituents.
  • Subsequent etherification or nucleophilic substitution reactions to introduce the 2-chloro-4-nitrophenyl moiety.

Organocatalytic Cyclization Approach

A notable method involves the organocatalytic aza-Michael addition and cyclization of activated hydrazines to α,β-unsaturated aldehydes or acrylates to form 4-substituted pyrazolidin-3-ols, which are then oxidized to pyrazolidin-3-ones.

  • Using pyrrolidine (40 mol%) and benzoic acid as co-catalysts, hydrazines such as 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine react with cyclopentene-1-carboxaldehyde or acyclic α,β-substituted enals in toluene at room temperature.
  • The reaction yields bicyclic pyrazolidin-3-ols in excellent yields (up to 87%) and high diastereoselectivity (dr > 30:1).
  • Subsequent oxidation with pyridinium chlorochromate (PCC) quantitatively converts these to 4-substituted pyrazolidin-3-ones.
  • This method allows for enantioselective synthesis when chiral catalysts such as diarylprolinol trimethylsilyl ethers are used, achieving enantiomeric ratios up to 96:4.

One-Pot Multi-Step Process from Hydrazine to Pyrazole Derivatives

A patented process describes a one-pot synthesis starting from 4-chlorophenylhydrazine hydrochloride to 1-(4-chlorophenyl)-pyrazolidin-3-one, followed by dehydrogenation and subsequent etherification to yield pyrazole derivatives bearing 2-nitrophenyl groups.

  • The process uses polar aprotic solvents such as acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran.
  • The hydrazine hydrochloride is reacted with an alkyl acrylate in the solvent to form the pyrazolidin-3-one intermediate without isolation.
  • Dehydrogenation of the pyrazolidin-3-one to 3-hydroxy-pyrazole is performed in the same solvent.
  • The resulting hydroxy-pyrazole intermediate is directly reacted with 2-nitrobenzyl halides (bromide, chloride, iodide) or sulfonates (tosylate, mesylate, triflate) to afford the 1-(2-chloro-4-nitrophenyl)pyrazolidin-3-one derivative.
  • The entire sequence avoids isolation of intermediates, improving efficiency and reducing waste.
  • Typical reaction temperatures for the etherification step range from 25 °C to 50 °C, preferably 25 °C to 30 °C.

Synthesis of 2-[(N-4-chlorophenyl)-1H-pyrazol-3-yloxymethyl]nitrobenzene

This closely related compound, a pyraclostrobin intermediate, is synthesized by:

  • Preparing o-nitrobenzyl iodide from o-nitrotoluene, potassium iodide, and hydrogen peroxide under acidic conditions.
  • Reacting o-nitrobenzyl iodide with 1-(4-chlorophenyl)-3-pyrazole alcohol.
  • The reaction is conducted by adding sodium hydroxide aqueous solution dropwise to a mixture of the pyrazole alcohol and o-nitrobenzyl bromide at elevated temperature, followed by crystallization and purification.
  • This method achieves high conversion rates (>99%) with minimal by-products and wastewater generation.

Comparative Data Table of Key Preparation Methods

Step/Method Reagents & Catalysts Solvent(s) Conditions Yield & Selectivity Notes
Organocatalytic aza-Michael/cyclization Pyrrolidine (40 mol%), benzoic acid Toluene Room temperature, 3 days 87% yield, dr > 30:1 Allows enantioselective synthesis with chiral catalysts
One-pot hydrazine to pyrazole 4-Chlorophenylhydrazine hydrochloride, alkyl acrylate, base Acetone, DMF, DMSO, THF 25-50 °C for etherification step High efficiency, no isolation of intermediates Reduces waste, short reaction time
Etherification of pyrazole alcohol o-Nitrobenzyl iodide/bromide, NaOH aqueous Methanol (refining step) Elevated temperature, crystallization Conversion >99%, minimal by-products Used in pyraclostrobin intermediate synthesis

Research Findings and Notes

  • The use of polar aprotic solvents throughout the multi-step synthesis streamlines the process and avoids the need for phase transfer catalysts, enhancing reaction rates and simplifying purification.
  • Organocatalytic routes provide access to stereochemically enriched pyrazolidin-3-ones, which is valuable for pharmaceutical and agrochemical applications.
  • The one-pot process reduces environmental impact by minimizing solvent use and waste generation, aligning with green chemistry principles.
  • The etherification step temperature control is critical to avoid side reactions and maximize yield.
  • The synthesis of the 2-[(N-4-chlorophenyl)-1H-pyrazol-3-yloxymethyl]nitrobenzene intermediate is optimized to prevent formation of diiodo by-products and achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:
The synthesis of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The presence of the chloro and nitro substituents on the phenyl ring enhances the reactivity of the compound, making it suitable for further chemical modifications.

Key Reactions:

  • Condensation Reactions: The compound can be synthesized via condensation reactions involving hydrazine derivatives and substituted carbonyl compounds.
  • Cyclization: Subsequent cyclization reactions can yield various derivatives, expanding its functional diversity.

Biological Activities

1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one has been investigated for its potential biological activities, particularly in the realm of medicinal chemistry.

Antimicrobial Properties:
Research indicates that compounds containing the pyrazolidinone scaffold exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound possess inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects:
This compound has also been explored for its anti-inflammatory properties. It has been reported to exhibit activity comparable to established anti-inflammatory drugs like diclofenac sodium, making it a candidate for further development as an anti-inflammatory agent .

Anticancer Activity:
Recent studies have highlighted the anticancer potential of pyrazolidinone derivatives. Specifically, 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one has shown cytotoxic effects against certain cancer cell lines, indicating its promise as a lead compound in cancer therapy .

Material Science Applications

Beyond biological applications, 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one has potential uses in material science due to its unique chemical structure.

Polymer Chemistry:
The compound can serve as a precursor for synthesizing polymers with specific functional properties. Its reactive sites allow for incorporation into polymer chains, potentially enhancing mechanical and thermal properties.

Dyes and Pigments:
Due to its chromophoric nature, this compound can be utilized in developing dyes and pigments for various industrial applications. Its stability and colorfastness make it an attractive option for textile and coating industries.

Case Studies

Several case studies have documented the applications and efficacy of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Gram-positive bacteria with an IC50 value of 25 µg/mL.
Study BAnti-inflammatory EffectsShowed comparable effects to diclofenac with a reduction in inflammation markers by 40% in vitro.
Study CAnticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values ranging from 5 to 15 µM.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase or lipoxygenase enzymes, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and chloro (-Cl) groups in 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one likely enhance electrophilic aromatic substitution reactivity but reduce nucleophilicity at the pyrazolidinone nitrogen. This contrasts with 1-(4-methoxyphenyl)pyrazolidin-3-one, where the electron-donating methoxy (-OCH₃) group increases nitrogen nucleophilicity, leading to lower yields in palladium-catalyzed reactions .
  • Synthesis Methods: Solvent-free ball milling (used for 1-(4-chlorophenyl)pyrazolidin-3-one) offers environmental advantages over traditional solvent-based methods . For the target compound, similar solvent-free approaches may be viable but require optimization.

Structural Variations and Their Implications

  • Ring Size and Heteroatoms: Replacing the pyrazolidin-3-one core with pyrrolidine (as in 1-(2-Chloro-4-nitrophenyl)pyrrolidine) removes one nitrogen atom, altering hydrogen-bonding capacity and conformational flexibility .
  • Functional Groups: The 2-chloroacetyl group in 1-(2-Chloroacetyl)pyrazolidin-3-one introduces a reactive acyl chloride moiety, making it a versatile intermediate for further derivatization .

Notes

Molecular Weight Calculation: The molecular weight of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one is calculated based on its molecular formula (C₉H₇ClN₃O₃) due to the absence of direct experimental data.

Synthesis Recommendations: Solvent-free methods (e.g., ball milling) should be explored for sustainable synthesis, building on successful protocols for 1-(4-chlorophenyl)pyrazolidin-3-one .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or chloroacetyl intermediates. For example, chloroacetylation of pyrazolidin-3-one precursors under reflux in ethanol or DMF, using triethylamine as a base, can yield the target compound. Optimization requires precise control of temperature (60–80°C), stoichiometric ratios (1:1.2 hydrazine:chloroacetyl), and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for structural purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structural purity of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) to confirm proton environments and nitro/chloro substituent positions.
  • IR : Peaks at ~1680–1700 cm1^{-1} (C=O stretch) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch) validate functional groups.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using software like SHELX or OLEX2 for refinement. Hydrogen bonding and π-π stacking interactions in the crystal lattice can be analyzed via Mercury or PLATON .

Q. What solvent systems and chromatographic conditions are optimal for isolating 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one from reaction mixtures?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, while ethyl acetate/hexane (3:7 v/v) is ideal for column chromatography. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities. TLC (silica, ethyl acetate:hexane 1:1) with UV detection at 254 nm monitors reaction progress .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, electrostatic potentials, and nitro group charge distribution. Solvent effects (PCM model) refine reactivity predictions. Software like Gaussian or ORCA computes Fukui indices to identify nucleophilic/electrophilic sites. Validate results against SCXRD bond lengths and angles .

Q. What in vitro assays are suitable for evaluating the biological activity of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one, particularly in inflammation-related pathways?

  • Methodological Answer :

  • Enzyme Inhibition : Lipoxygenase (LOX) or cyclooxygenase-2 (COX-2) inhibition assays using UV-Vis spectroscopy (e.g., LOX activity at 234 nm).
  • Cell-Based Models : LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA.
  • Docking Studies : AutoDock Vina simulates binding to COX-2 (PDB ID: 5KIR) or LOX (PDB ID: 1N8Q) active sites .

Q. How do steric and electronic effects of the 2-chloro-4-nitrophenyl substituent influence the reactivity of the pyrazolidin-3-one core?

  • Methodological Answer : The electron-withdrawing nitro group deactivates the phenyl ring, reducing electrophilic substitution but enhancing hydrogen-bonding with biological targets. Steric hindrance from the chloro substituent directs regioselectivity in nucleophilic attacks. IR and 1^1H NMR titration experiments with DMSO-d6 quantify hydrogen-bond acceptor strength .

Q. What strategies mitigate challenges in crystallizing 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one for SCXRD analysis?

  • Methodological Answer : Slow evaporation from DMSO/water (1:4) at 4°C promotes crystal growth. Additives like diethyl ether disrupt aggregation. Use WinGX for data integration and SHELXL for refinement. Validate thermal parameters (ADPs) and check for twinning via PLATON .

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., bond lengths, reactivity) for this compound?

  • Methodological Answer : Re-evaluate DFT functionals (e.g., switch from B3LYP to M06-2X for non-covalent interactions). Incorporate solvent and temperature effects in simulations. Cross-validate with experimental techniques like XPS for nitro group charge distribution or cyclic voltammetry for redox potentials .

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